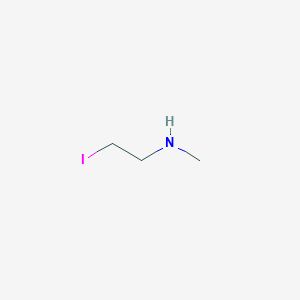
(2-iodoethyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-N-methylethanamine is an organic compound with the molecular formula C3H8IN. It is a derivative of ethanamine, where an iodine atom is substituted at the second carbon position, and a methyl group is attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodo-N-methylethanamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-iodoethanol with methylamine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of (2-iodoethyl)(methyl)amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-N-methylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-hydroxy-N-methylethanamine .
Wissenschaftliche Forschungsanwendungen
2-Iodo-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-N-methylethanamine involves its interaction with specific molecular targets. The iodine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-N-(2-iodoethyl)-N-methylethanamine: Another derivative with two iodine atoms, which may exhibit different reactivity and properties.
2-Iodoethanol: A precursor in the synthesis of 2-Iodo-N-methylethanamine.
N-Methylethanamine: The parent compound without the iodine substitution.
Uniqueness
2-Iodo-N-methylethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C3H8IN |
|---|---|
Molekulargewicht |
185.01 g/mol |
IUPAC-Name |
2-iodo-N-methylethanamine |
InChI |
InChI=1S/C3H8IN/c1-5-3-2-4/h5H,2-3H2,1H3 |
InChI-Schlüssel |
NCBOOWSTLLAGKM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















